4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
The compound is a derivative of Thiazolidine-2,4-Dione . Thiazolidine-2,4-Dione derivatives are known for their various biological activities and are used in drug discovery .
Molecular Structure Analysis
The molecular structure of similar compounds involves a Thiazolidine-2,4-Dione core with various substituents .Wissenschaftliche Forschungsanwendungen
- E3 ligase Ligand 5 has been investigated for its inhibitory effects on 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By binding to specific amino acids in the 15-PGDH enzyme, it modulates prostaglandin E2 (PGE2) concentration . PGE2 plays a crucial role in inflammation, pain, and tissue repair. Thus, understanding how E3 ligase Ligand 5 affects PGE2 levels can have implications for therapeutic interventions.
- Compounds derived from E3 ligase Ligand 5 have demonstrated wound healing properties. Specifically, certain derivatives (e.g., compound 22 and 39) significantly enhance wound closure rates, surpassing positive controls . These findings suggest potential applications in tissue repair and regenerative medicine.
15-PGDH Inhibition and Prostaglandin Regulation
Wound Healing and Cellular Regeneration
Wirkmechanismus
Target of Action
The primary target of E3 Ligase Ligand 5 is PTP1B tyrosine phosphatase . This enzyme plays a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
E3 Ligase Ligand 5 interacts with its target, PTP1B tyrosine phosphatase, by binding to it . This interaction can inhibit the activity of the enzyme, leading to changes in the cellular processes that the enzyme regulates .
Biochemical Pathways
The inhibition of PTP1B tyrosine phosphatase by E3 Ligase Ligand 5 affects various biochemical pathways. These include pathways involved in cell growth, differentiation, and the mitotic cycle . The downstream effects of these changes can have significant impacts on cellular function and health .
Result of Action
The molecular and cellular effects of E3 Ligase Ligand 5’s action are primarily related to its inhibition of PTP1B tyrosine phosphatase . By inhibiting this enzyme, E3 Ligase Ligand 5 can alter cellular processes such as cell growth and differentiation . This can potentially lead to therapeutic effects in conditions related to these processes .
Eigenschaften
IUPAC Name |
4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIOCQFTMNSJI-PXNMLYILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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